molecular formula C8H8ClN B1427069 3-Chloro-2-cyclopropylpyridine CAS No. 1355066-87-3

3-Chloro-2-cyclopropylpyridine

Cat. No. B1427069
Key on ui cas rn: 1355066-87-3
M. Wt: 153.61 g/mol
InChI Key: NQLWSKQUGUMFTF-UHFFFAOYSA-N
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Patent
US08772343B2

Procedure details

3-Chloro-2-bromopyridine (5.0 g, 26 mmol) and potassium phosphate tribasic (19.3 g, 90.9 mol) were suspended in toluene (40.0 mL) and water (2.0 mL). The mixture was sonicated for 10 minutes, then cyclopropylboronic acid (1.12 g, 13.0 mmol), palladium diacetate (0.093 g, 0.414 mol) and tricyclohexylphosphine (0.243 g, 0.867 mol) were added to the reaction mixture, which was heated into a pre heated DrySyn® at 100° C., under a nitrogen atmosphere for 2 hours. Then cyclopropylboronic acid (1.12 g, 13.0 mmol), palladium diacetate (0.093 g, 0.41 mol) and tricyclohexylphosphine (0.243 g, 0.87 mol) were added to the reaction mixture and the mixture was stirred for 2 hours. Then cyclopropylboronic acid (1.12 g, 13.0 mmol), palladium diacetate (0.093 g, 0.41 mol) and tricyclohexylphosphine (0.243 g, 0.87 mol) were added to the reaction mixture and the mixture was stirred for 2 hours more. The reaction mixture was then left to stir at room temperature for 16 hours. The reaction mixture was diluted with EtOAc (40.0 mL) and water (40.0 mL) and was filtered on a pad of Arbocel® under a stream of nitrogen. The organic layer was separated and washed with a 10% solution of aqueous citric acid (3×25.0 mL), followed by an aqueous hydrochloric acid solution (3×1.0 M, 20.0 mL). The organic layer was discarded and the aqueous layer basified again with careful addition of a saturated aqueous solution of sodium hydrogen carbonate (100.0 mL). The product was extracted with tert-butyl methyl ether (3×20.0 mL). The combined organics were washed once more with a 10% solution of aqueous citric acid (25.0 mL). The organic layer was then dried over sodium sulfate, filtered, and concentrated in vacuo to yield the title compound as a pale brown oil (2.45 g, 62%).
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step Two
Name
Quantity
40 mL
Type
solvent
Reaction Step Three
Name
Quantity
40 mL
Type
solvent
Reaction Step Three
Name
potassium phosphate tribasic
Quantity
19.3 g
Type
reactant
Reaction Step Four
Quantity
1.12 g
Type
reactant
Reaction Step Five
Quantity
0.243 g
Type
reactant
Reaction Step Five
Quantity
0.093 g
Type
catalyst
Reaction Step Five
Quantity
1.12 g
Type
reactant
Reaction Step Six
Quantity
0.243 g
Type
reactant
Reaction Step Six
Quantity
0.093 g
Type
catalyst
Reaction Step Six
Quantity
1.12 g
Type
reactant
Reaction Step Seven
Quantity
0.243 g
Type
reactant
Reaction Step Seven
Quantity
0.093 g
Type
catalyst
Reaction Step Seven
Quantity
40 mL
Type
solvent
Reaction Step Eight
Yield
62%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:3](Br)=[N:4][CH:5]=[CH:6][CH:7]=1.[O-]P([O-])([O-])=O.[K+].[K+].[K+].[CH:17]1(B(O)O)[CH2:19][CH2:18]1.C1(P(C2CCCCC2)C2CCCCC2)CCCCC1>C1(C)C=CC=CC=1.O.CCOC(C)=O.C([O-])(=O)C.C([O-])(=O)C.[Pd+2]>[Cl:1][C:2]1[C:3]([CH:17]2[CH2:19][CH2:18]2)=[N:4][CH:5]=[CH:6][CH:7]=1 |f:1.2.3.4,10.11.12|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
ClC=1C(=NC=CC1)Br
Step Two
Name
Quantity
2 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
40 mL
Type
solvent
Smiles
CCOC(=O)C
Name
Quantity
40 mL
Type
solvent
Smiles
O
Step Four
Name
potassium phosphate tribasic
Quantity
19.3 g
Type
reactant
Smiles
[O-]P(=O)([O-])[O-].[K+].[K+].[K+]
Step Five
Name
Quantity
1.12 g
Type
reactant
Smiles
C1(CC1)B(O)O
Name
Quantity
0.243 g
Type
reactant
Smiles
C1(CCCCC1)P(C1CCCCC1)C1CCCCC1
Name
Quantity
0.093 g
Type
catalyst
Smiles
C(C)(=O)[O-].C(C)(=O)[O-].[Pd+2]
Step Six
Name
Quantity
1.12 g
Type
reactant
Smiles
C1(CC1)B(O)O
Name
Quantity
0.243 g
Type
reactant
Smiles
C1(CCCCC1)P(C1CCCCC1)C1CCCCC1
Name
Quantity
0.093 g
Type
catalyst
Smiles
C(C)(=O)[O-].C(C)(=O)[O-].[Pd+2]
Step Seven
Name
Quantity
1.12 g
Type
reactant
Smiles
C1(CC1)B(O)O
Name
Quantity
0.243 g
Type
reactant
Smiles
C1(CCCCC1)P(C1CCCCC1)C1CCCCC1
Name
Quantity
0.093 g
Type
catalyst
Smiles
C(C)(=O)[O-].C(C)(=O)[O-].[Pd+2]
Step Eight
Name
Quantity
40 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture was sonicated for 10 minutes
Duration
10 min
TEMPERATURE
Type
TEMPERATURE
Details
was heated into a pre
STIRRING
Type
STIRRING
Details
the mixture was stirred for 2 hours more
Duration
2 h
WAIT
Type
WAIT
Details
The reaction mixture was then left
STIRRING
Type
STIRRING
Details
to stir at room temperature for 16 hours
Duration
16 h
FILTRATION
Type
FILTRATION
Details
was filtered on a pad of Arbocel® under a stream of nitrogen
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
WASH
Type
WASH
Details
washed with a 10% solution of aqueous citric acid (3×25.0 mL)
ADDITION
Type
ADDITION
Details
the aqueous layer basified again with careful addition of a saturated aqueous solution of sodium hydrogen carbonate (100.0 mL)
EXTRACTION
Type
EXTRACTION
Details
The product was extracted with tert-butyl methyl ether (3×20.0 mL)
WASH
Type
WASH
Details
The combined organics were washed once more with a 10% solution of aqueous citric acid (25.0 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was then dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
ClC=1C(=NC=CC1)C1CC1
Measurements
Type Value Analysis
AMOUNT: MASS 2.45 g
YIELD: PERCENTYIELD 62%
YIELD: CALCULATEDPERCENTYIELD 122.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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